molecular formula C9H18N2O B13176485 N-(3-Aminocyclopentyl)-2-methylpropanamide

N-(3-Aminocyclopentyl)-2-methylpropanamide

Cat. No.: B13176485
M. Wt: 170.25 g/mol
InChI Key: QUCHHGJZTXLLKI-UHFFFAOYSA-N
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Description

N-(3-Aminocyclopentyl)-2-methylpropanamide is an organic compound with a unique structure that includes a cyclopentyl ring substituted with an amino group and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminocyclopentyl)-2-methylpropanamide typically involves the reaction of 3-aminocyclopentanol with 2-methylpropanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminocyclopentyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the propanamide moiety can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or alkylating agents can be used to introduce different substituents onto the amino group.

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and various substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-Aminocyclopentyl)-2-methylpropanamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-Aminocyclopentyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the propanamide moiety can interact with hydrophobic pockets, leading to inhibition or modulation of biological activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Aminocyclopentyl)carbamate
  • N-(3-Aminocyclopentyl)acetamide
  • N-(3-Aminocyclopentyl)benzamide

Uniqueness

N-(3-Aminocyclopentyl)-2-methylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-(3-aminocyclopentyl)-2-methylpropanamide

InChI

InChI=1S/C9H18N2O/c1-6(2)9(12)11-8-4-3-7(10)5-8/h6-8H,3-5,10H2,1-2H3,(H,11,12)

InChI Key

QUCHHGJZTXLLKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1CCC(C1)N

Origin of Product

United States

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